molecular formula C15H16N4O3 B2490612 5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034440-26-9

5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2490612
CAS RN: 2034440-26-9
M. Wt: 300.318
InChI Key: VDVWCLGGZRHMQO-UHFFFAOYSA-N
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Description

The molecule of interest is part of a class of compounds that often finds applications in medicinal chemistry due to the presence of pyrazine, piperidine, and pyridone moieties. These groups are known for their diverse pharmacological activities, although the specific applications related to drug use and dosages are excluded from this discussion as requested.

Synthesis Analysis

The synthesis of complex molecules like "5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one" often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, three-component condensation reactions involving β-ketonitriles, aldehydes, and semistabilized pyridinium ylide precursors have been utilized in the synthesis of related compounds, showcasing diverse regioselectivity and the formation of multiple bonds in one-pot transformations (Demidov et al., 2021).

Molecular Structure Analysis

The structural analysis of molecules similar to the one often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (DFT calculations). These techniques help in understanding the conformation, electronic structure, and reactivity of the molecule. For example, the synthesis and structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives incorporating pyridine moieties have been reported, highlighting the importance of molecular structure investigations in designing compounds with desired properties (Shawish et al., 2021).

Chemical Reactions and Properties

Chemical properties of molecules like "5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can be diverse and depend significantly on the functional groups present. Reactions may include nucleophilic substitution, electrophilic addition, and redox reactions. The presence of pyrazine, piperidine, and pyridone groups can influence the molecule's reactivity towards acids, bases, and various reagents.

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of the molecule in different environments. These properties are influenced by the molecule's structural features, including molecular weight, polarity, and hydrogen bonding potential.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity patterns, are defined by the molecule's functional groups. The piperidine moiety might impart basic characteristics, while the pyridone group could contribute to the molecule's acidity and nucleophilicity.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of heterocyclic compounds, including pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and related structures, have been extensively studied. These compounds are synthesized through various chemical reactions, involving the formation of fused ring systems that exhibit significant biological activities. For instance, compounds with pyrazolo[4,3-c]pyridine and pyrido[4,3-d]pyrimidine structures have been synthesized and evaluated for their antiviral and cytotoxic properties, demonstrating the versatility of these heterocycles in drug design and development (El-Subbagh et al., 2000).

Biological Evaluation and Potential Applications

The biological evaluation of heterocyclic compounds reveals their potential as therapeutic agents. For example, specific synthesized heterocycles have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity. This indicates the potential of such compounds in antiviral and anticancer therapy, highlighting their importance in medicinal chemistry and drug discovery efforts (El-Subbagh et al., 2000).

properties

IUPAC Name

5-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-13-4-3-11(8-18-13)15(21)19-7-1-2-12(10-19)22-14-9-16-5-6-17-14/h3-6,8-9,12H,1-2,7,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVWCLGGZRHMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

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